1-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-methylurea
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Overview
Description
1-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-methylurea is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinone ring, and a methylurea moiety
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing their activity and leading to a range of biological effects .
Mode of Action
For instance, some compounds in this class have been found to inhibit or activate certain enzymes, alter the conformation of proteins, or modulate the activity of receptors .
Biochemical Pathways
For instance, some pyrazole derivatives have been found to play a role in the purine and pyrimidine salvage pathways .
Pharmacokinetics
Similar compounds have been found to be readily absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been found to induce a range of effects at the molecular and cellular levels, such as altering enzyme activity, modulating receptor signaling, and affecting gene expression .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-methylurea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the methylurea moiety via a condensation reaction with methyl isocyanate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and the selection of appropriate solvents and catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Comparison with Similar Compounds
1-(3-Fluorophenyl)piperazine: Shares the fluorophenyl group but differs in the core structure.
3F-α-PHP: A synthetic cathinone with a similar fluorophenyl group but different pharmacological properties.
4F-3-methyl-α-PVP: Another synthetic cathinone with structural similarities.
Uniqueness: 1-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-methylurea stands out due to its unique combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2/c1-14-12(18)15-9-6-11(17)16(7-9)10-4-2-3-8(13)5-10/h2-5,9H,6-7H2,1H3,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBXYSFYSWOAAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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